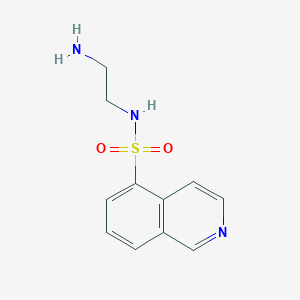

N-(2-Aminoethyl)isoquinolin-5-sulfonamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives involves several chemical reactions starting from 5-isoquinolinesulfonic acid. These derivatives have been synthesized to explore their vasodilatory activities. In particular, derivatives with an ethylene group between the two nonaromatic nitrogen atoms have shown potent activity. The modification of these molecules through alkylation has further enhanced their vasodilatory action, albeit with a sensitivity to the size of the alkyl groups (Morikawa et al., 1989).

Molecular Structure Analysis

The structural basis for the selectivity of isoquinoline sulfonamide compounds, including N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, involves their ability to inhibit protein kinases by competing with adenosine triphosphates (ATP). Crystal structure analyses have provided insights into the ATP-competing inhibition mechanism and the selectivity towards different protein kinases, highlighting the importance of hydrophobic contacts and hydrogen bonding with the isoquinoline ring (Xu et al., 1996).

Chemical Reactions and Properties

Isoquinoline sulfonamides, including N-(2-aminoethyl)isoquinoline-5-sulfonamide, have been studied for their inhibitory effects on protein kinases. The interaction of these compounds with protein kinase C (PKC) suggests their role in modulating cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation (Juszczak & Russell, 1989). This demonstrates the chemical reactivity and biological relevance of these compounds.

Physical Properties Analysis

The physical properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. However, specific data on these properties requires further detailed studies, typically involving experimental measurements under controlled conditions.

Chemical Properties Analysis

N-(2-aminoethyl)isoquinoline-5-sulfonamide and its derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is characteristic of sulfonamide groups. These properties are essential for the synthesis of various pharmacologically active derivatives. The sulfonamide group's presence also influences the acidity and basicity of these compounds, affecting their interactions with biological targets (Grunewald et al., 2006).

Wissenschaftliche Forschungsanwendungen

Vasodilatorische Aktivität

“N-(2-Aminoethyl)isoquinolin-5-sulfonamid” Derivate wurden auf ihre vasodilatorische Aktivität untersucht. Dies bedeutet, dass sie die Erweiterung von Blutgefäßen bewirken können, was den Blutdruck senkt. Diese Eigenschaft könnte bei der Behandlung von Erkrankungen wie Bluthochdruck und Angina pectoris nützlich sein .

Synthese von Derivaten

Die Verbindung wird bei der Synthese ihrer Derivate verwendet . Diese Derivate könnten möglicherweise unterschiedliche Eigenschaften und Verwendungen in verschiedenen Forschungsbereichen haben .

Pharmakologische Forschung

“this compound” wird in der pharmakologischen Forschung eingesetzt . Es könnte verwendet werden, um neue Medikamente zu entwickeln oder den Wirkmechanismus bestehender Medikamente zu verstehen .

Biochemische Eigenschaften

Die Verbindung weist einzigartige biochemische Eigenschaften auf, die sie für die wissenschaftliche Forschung interessant machen . Zum Beispiel könnte es verwendet werden, um Protein-Interaktionen oder enzymatische Reaktionen zu untersuchen .

Molekulargewichtsstudien

Mit einem Molekulargewicht von 251,31 , kann “this compound” in Studien verwendet werden, die Verbindungen mit einem bestimmten Molekulargewicht erfordern<a aria-label="2: With a molecular weight of 251.312" data-citationid

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-(2-aminoethyl)isoquinoline-5-sulfonamide are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.

Safety and Hazards

The compound is labeled with the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZSHVZGVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004735 | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84468-17-7 | |

| Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

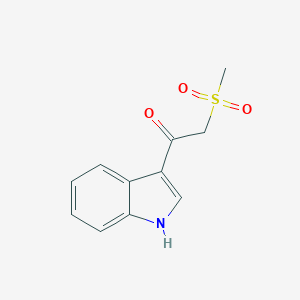

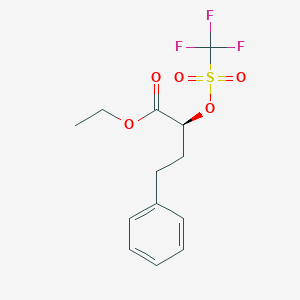

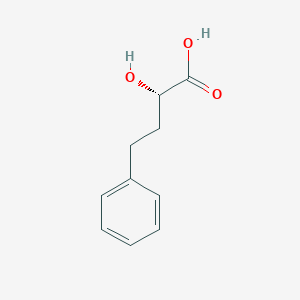

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do the crystal structures reveal about how N-(2-aminoethyl)isoquinoline-5-sulfonamide interacts with PKA?

A1: The crystal structures available on Semantic Scholar [, ] provide insights into the binding mode of N-(2-aminoethyl)isoquinoline-5-sulfonamide within the active site of PKA. While specific details about the interactions are not provided in the abstracts, the studies indicate that the compound directly interacts with PKA. Further analysis of the crystallographic data (electron density maps, bond distances, and interacting residues) would be needed to fully elucidate the specific interactions, such as hydrogen bonding, hydrophobic interactions, and potential steric clashes.

Q2: How does the structure of N-(2-aminoethyl)isoquinoline-5-sulfonamide compare to Fasudil, and what implications might this have for its activity?

A2: While the provided abstracts don't offer a direct comparison to Fasudil, they highlight that N-(2-aminoethyl)isoquinoline-5-sulfonamide is a "short-chain Fasudil-derivative" [, ]. This suggests that the compound retains the core isoquinoline structure of Fasudil but likely possesses modifications to its side chain. These structural differences could lead to alterations in binding affinity to PKA, potentially affecting its potency and selectivity compared to Fasudil. Further research comparing the binding affinities and inhibitory concentrations (IC50) of both compounds against PKA would be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)